

Comprehensive Spectroscopic Profiling: (2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone[1]

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Compound of Interest

Compound Name: (2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone

CAS No.: 34702-00-6

Cat. No.: B1597656

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Chemical Identity & Structural Significance

This compound represents a non-symmetric benzophenone featuring a steric "twist" induced by the ortho-chloro substituent.[1] This structural feature decouples the two aromatic rings slightly, influencing its UV-Vis absorption maximum and carbonyl reactivity compared to planar analogs.

Attribute	Detail
Chemical Name	(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone
CAS Number	34702-00-6
Synonyms	2-Chloro-3',4'-dimethoxybenzophenone; 2-Chlorobenzoylveratrole
Molecular Formula	C ₁₅ H ₁₃ ClO ₃
Molecular Weight	276.72 g/mol
Monoisotopic Mass	276.0553 (³⁵ Cl)
Key Application	Precursor for morpholine fungicides; pharmacophore in tubulin inhibitors.[1]

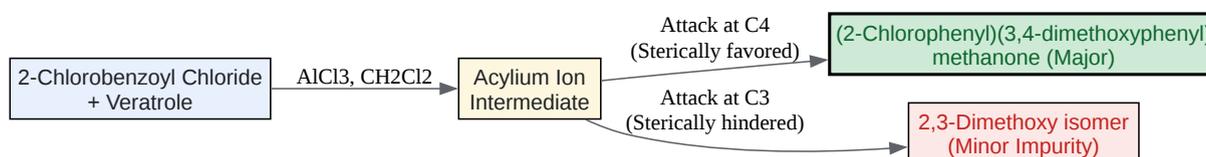
Synthesis & Impurity Profile (Context for Spectroscopy)

Understanding the synthesis is critical for interpreting spectroscopic background noise (impurities). The standard industrial route involves Friedel-Crafts Acylation.[1]

Reaction: 2-Chlorobenzoyl chloride + 1,2-Dimethoxybenzene (Veratrole)

Product.[1]

Synthesis Workflow & Regiochemistry (DOT Visualization)



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Caption: Friedel-Crafts acylation pathway showing the regioselective preference for the 4-position of veratrole, yielding the 3,4-dimethoxy substitution pattern.[1]

Spectroscopic Characterization

A. Mass Spectrometry (MS)

The mass spectrum is dominated by the stability of the acylium ions generated via

-cleavage.[1]

- Molecular Ion (m/z 276/278): Distinct cluster at m/z 276 and 278 in a 3:1 ratio, characteristic of a single Chlorine atom (Cl/Cl).
- Base Peak (Predicted): m/z 165 (3,4-Dimethoxybenzoyl cation). The electron-donating methoxy groups stabilize this fragment more effectively than the chlorophenyl group stabilizes the 2-chlorobenzoyl cation.[1]
- Key Fragments:
 - m/z 139/141: 2-Chlorobenzoyl cation (m/z 139/141). [1]
 - m/z 111/113: 2-Chlorophenyl cation (m/z 111/113) – formed by CO loss from m/z 139.[1]
 - m/z 137: 3,4-Dimethoxybenzene radical cation (less common).

B. Infrared Spectroscopy (IR)[2][3]

- Carbonyl ($\nu_{\text{C=O}}$): 1655–1665 cm^{-1} .

- Note: This is slightly higher than unsubstituted benzophenone ($\sim 1650\text{ cm}^{-1}$) due to the ortho-chloro group forcing the ring out of planarity, reducing π -conjugation with the carbonyl.^[1]
- Ether (C-O-C): Strong bands at 1260 cm^{-1} and 1020 cm^{-1} (Aryl alkyl ether asymmetric/symmetric stretch).
- Aromatic (C=C): $1580\text{--}1600\text{ cm}^{-1}$.
- C-Cl Stretch: $740\text{--}760\text{ cm}^{-1}$ (Strong band).^[1]

C. Nuclear Magnetic Resonance (NMR)

The NMR data reflects the asymmetry of the molecule. The ortho-chloro ring (Ring A) exhibits an ABCD splitting pattern, while the dimethoxy ring (Ring B) shows an ABX pattern.

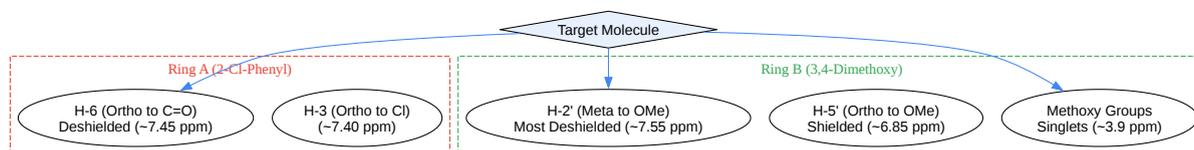
^1H NMR Data (400 MHz, CDCl_3)

Proton Position	Shift (ppm)	Multiplicity	Integration	Assignment Logic
Ring B (H-2')	7.55	d (Hz)	1H	meta-coupling only; deshielded by C=O.
Ring A (H-6)	7.45	dd (Hz)	1H	ortho to C=O; deshielded but twisted.
Ring A (H-3)	7.38–7.42	m	1H	ortho to Cl; shielded relative to H-6. [1]
Ring A (H-4, H-5)	7.30–7.36	m	2H	Remote aromatic protons. [1]
Ring B (H-6')	7.28	dd (Hz)	1H	ortho to C=O; part of ABX system.
Ring B (H-5')	6.85	d (Hz)	1H	ortho to OMe; shielded by electron donation. [1]
Methoxy (C3-OMe)	3.96	s	3H	Methyl group on oxygen. [1]
Methoxy (C4-OMe)	3.94	s	3H	Methyl group on oxygen. [1]

¹³C NMR Data (100 MHz, CDCl₃)

Carbon Type	Shift (ppm)	Assignment
Carbonyl	194.5	(Ketone)
Aromatic C-O	153.8, 149.2	C3', C4' (Ipsso to OMe)
Aromatic C-Cl	131.5	C2 (Ipsso to Cl)
Ipsso (Bridge)	138.2, 130.1	C1, C1'
Aromatic CH	123–132	Remaining aromatic carbons
Methoxy	56.1, 56.0	

NMR Assignment Logic (DOT Visualization)



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Caption: Logical assignment of NMR shifts based on electronic shielding/deshielding effects of Chloro (EWG) and Methoxy (EDG) substituents.

Experimental Protocols for Validation

Protocol 1: Purity Assessment via HPLC[1]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 μ m).
- Mobile Phase:

- A: 0.1% Phosphoric acid in Water.[1]
- B: Acetonitrile.[1]
- Gradient: 0-2 min (10% B), 2-15 min (10% 90% B), 15-20 min (90% B).
- Detection: UV at 254 nm.[1]
- Expected Retention Time: The target molecule is lipophilic; expect elution at ~12-14 minutes (depending on flow rate, typically 1.0 mL/min).

Protocol 2: Recrystallization (Purification)

If the crude product contains the 2,3-dimethoxy isomer (impurity):

- Dissolve crude solid in minimum hot Ethanol (95%).
- Allow to cool slowly to room temperature.
- The 3,4-isomer (CAS 34702-00-6) typically crystallizes as white needles/prisms due to better packing symmetry compared to the 2,3-isomer.[1]
- Filter and wash with cold ethanol.

References

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